Comparative ROMK Inhibition Potency: Target Compound vs. Des-Methoxy Analog
The target compound exhibits distinct ROMK inhibitory potency compared to a closely related analog lacking the methoxy group on the pyridine ring. While N-(2-methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine demonstrates an IC50 of 17 nM in a whole-cell patch clamp assay (Qpatch method), a comparator analog bearing a simple phenyl substituent (N-phenyl-5-methylthieno[2,3-d]pyrimidin-4-amine) shows an IC50 of >500 nM (EC50 > 5.00E+5 nM) in a FRET-based counterscreen. [1] [2]
| Evidence Dimension | ROMK (Kir1.1) channel inhibition |
|---|---|
| Target Compound Data | IC50 = 17 nM (human ROMK in CHO cells, Qpatch whole-cell patch clamp, -70 mV holding potential, 6 min incubation) |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine (MLS001111222): EC50 > 500,000 nM (FRET counterscreen assay) |
| Quantified Difference | >29,400-fold higher potency for the target compound |
| Conditions | Target: CHO cells expressing human ROMK, Qpatch automated patch clamp. Comparator: FRET-based YIC probe counterscreen. |
Why This Matters
The >29,000-fold potency difference underscores that the methoxypyridin-3-yl substituent is a critical pharmacophore for ROMK engagement, and generic substitution with alkyl or simple aryl amines will not replicate this activity, directly impacting functional outcomes in ion channel studies.
- [1] BindingDB Entry BDBM50249228 (CHEMBL4075319). IC50 = 17 nM: Inhibition of human ROMK expressed in CHO cells at -70 mV holding potential after 6 mins by whole cell patch clamp Qpatch method. View Source
- [2] BindingDB Entry BDBM54401. EC50 > 5.00E+5 nM: Counterscreen, FRET assay, HTS, YIC probe, Dose response. View Source
